

characterization of 1,4-Diphenylbutane derivatives

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Compound of Interest

Compound Name: 1,4-Diphenylbutane

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A Comparative Guide to the Characterization of 1,4-Diphenylbutane Derivatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and functional characteristics of **1,4-diphenylbutane** derivatives is crucial. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols for their characterization.

Spectroscopic and Physicochemical Properties

The characterization of **1,4-diphenylbutane** and its derivatives relies on a combination of spectroscopic techniques and physical property measurements. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are fundamental to elucidating their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following table summarizes ^1H and ^{13}C NMR data for **1,4-diphenylbutane** and several of its derivatives.

Compound	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
1,4-Diphenylbutane	CDCl ₃	7.29-7.17 (m, 10H, Ar-H), 2.65 (t, J=7.6 Hz, 4H, CH ₂ -Ph), 1.70 (p, J=7.6 Hz, 4H, CH ₂ -CH ₂)	142.3, 128.4, 128.3, 125.7, 35.8, 31.3	[1]
1,4-Diphenylbutane-1,4-dione	CDCl ₃	8.00–7.95 (m, 4H), 7.50–7.42 (m, 4H), 3.42 (s, 4H)	197.34, 139.71, 135.01, 129.56, 128.98, 32.49	[2]
1-(2-fluorophenyl)-4-phenylbutane-1,4-dione	CDCl ₃	8.03 (t, J = 7.5 Hz, 2H), 7.25 – 7.11 (m, 2H), 3.45 (s, 4H)	198.29, 136.67, 133.22, 128.63, 128.13, 121.47, 121.37, 121.22, 121.13, 118.32, 118.13, 118.05, 116.71, 116.50, 37.32, 37.24, 32.58, 32.56	[2]
1-(p-tolyl)-4-phenylbutane-1,4-dione	CDCl ₃	7.48 (t, J = 7.6 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 3.45 (s, 4H), 2.42 (s, 3H)	198.84, 198.35, 143.96, 136.83, 134.32, 133.15, 129.30, 128.61, 128.26, 128.15, 32.64, 32.50, 21.68	[2]
(1S,4S)-1,4-diphenylbutane-1,4-diol	Not Specified	Not Specified	144.9, 128.3, 127.2, 125.8, 75.2, 35.8	[3][4]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of molecules.[5] For **1,4-diphenylbutane**, the molecular ion (M^+) peak is observed at a mass-to-charge ratio (m/z) of 210, which corresponds to its molecular weight.[5]

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass (Da)	Reference
1,4-Diphenylbutane	C ₁₆ H ₁₈	210.31	210.140850574	[6]
1,4-Diphenyl-1,3-butadiene	C ₁₆ H ₁₄	206.2824	Not Specified	[7]
1,1-Diphenylbutane-1,4-diol	C ₁₆ H ₁₈ O ₂	242.31	242.130679813	[8]
1,4-Diphenylbutane-1,4-dione	C ₁₆ H ₁₄ O ₂	238.27	Not Specified	
1,4-Diphenylbutane-1,2,3,4-tetraone	C ₁₆ H ₁₀ O ₄	266.25	266.05790880	

X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Compound	Crystal System	Space Group	Key Geometric Parameters	Reference
1,4-Diphenylbutane-1,4-dione	Orthorhombic	P2 ₁ 2 ₁ 2	Dihedral angle between benzene rings: 72.28 (2)°	[9]

Biological Activity Comparison

A comparative analysis of the biological activities of 1,4-diphenylbut-3-yn-2-one and its saturated analog, 1,4-diphenylbutan-2-one, highlights the impact of the α,β -alkynic ketone moiety. This functional group, a potential Michael acceptor, is expected to significantly modulate the compound's bioactivity.[\[10\]](#)

Compound	Key Functional Group	Predicted Antimicrobial Activity	Rationale	Reference
1,4-Diphenylbut-3-yn-2-one	α,β -alkynic ketone	Likely Active	Potential for Michael addition reactions with microbial biomolecules.	[10]
1,4-Diphenylbutan-2-one	Saturated ketone	Likely Inactive or Weakly Active	Lacks a reactive electrophilic center.	[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of **1,4-diphenylbutane** derivatives.

Synthesis of 1,4-Diphenylbutane

A general procedure for the synthesis of **1,4-diphenylbutane** involves a nickel-catalyzed cross-coupling reaction.[\[11\]](#)

Materials:

- Aryl-halide (e.g., bromobenzene)
- $\text{Ir}(\text{dtbbpy})(\text{ppy})_2\text{PF}_6$
- $\text{NiCl}_2\cdot\text{glyme}$

- Acetonitrile (MeCN)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- N,N-diisopropylethylamine (DIPEA)
- Ethylene

Procedure:

- To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol, 1 equiv.), Ir(dtbppy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol %), and NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol %) in MeCN (4.0 mL).
- Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with ethylene three times.
- Add TMEDA (60 µL, 2 equiv.) and DIPEA (70 µL, 2 equiv.) to the mixture.
- Irradiate the mixture with a blue LED for 24 hours at 25°C under an ethylene balloon.
- Monitor the reaction progress by GC analysis.
- Upon completion, add water (30 mL) and extract the product with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.^{[2][12]}

Procedure:

- Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

- Record ^1H NMR spectra, reporting chemical shifts in ppm relative to an internal standard (e.g., TMS at 0.0 ppm).
- Record ^{13}C NMR spectra, reporting chemical shifts in ppm relative to the solvent signal (e.g., CDCl_3 at 77.0 ppm).[2]
- For more complex derivatives, multidimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.[5]

Mass Spectrometry

Electron ionization (EI) mass spectrometry is commonly used for molecular weight determination and fragmentation analysis.[5]

Procedure:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum in EI mode.
- Identify the molecular ion peak (M^+) to determine the molecular weight.

X-ray Crystallography

High-quality single crystals are required for X-ray diffraction analysis.

Procedure:

- Grow single crystals of the compound, for example, by slow evaporation of a saturated solution.[13]
- Mount a suitable crystal on a diffractometer.
- Collect diffraction data at a specific temperature (e.g., 298 K).[9]
- Solve and refine the crystal structure using appropriate software.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

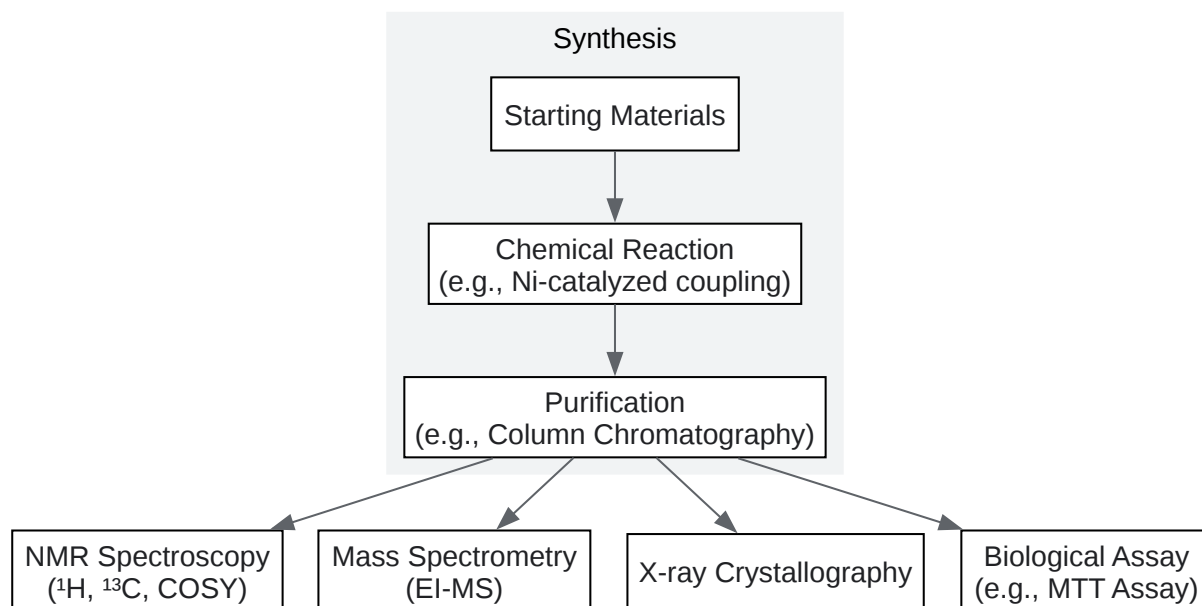
Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1,4-diphenylbutane** derivatives.

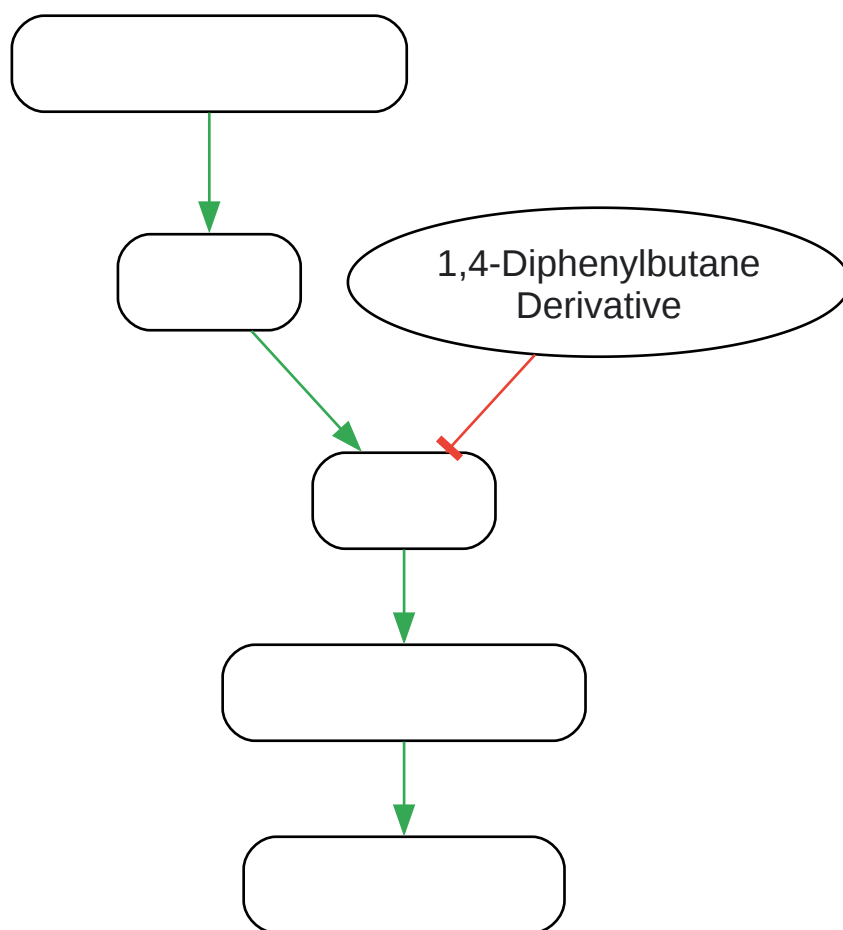


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Caption: Workflow for Synthesis and Characterization.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway that could be inhibited by a **1,4-diphenylbutane** derivative.



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Caption: Hypothetical Kinase Inhibition Pathway.

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Email: info@benchchem.com